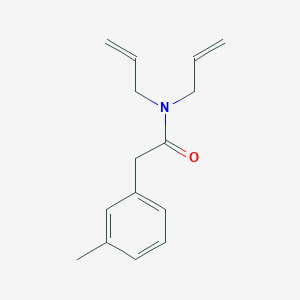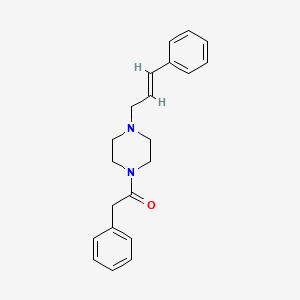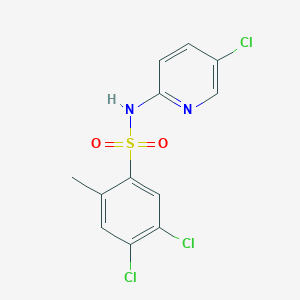
N,N-diallyl-2-(3-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diallyl-2-(3-methylphenyl)acetamide, commonly known as DAPMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. DAPMA is a member of the acetamide family and is synthesized through a simple chemical reaction.
作用机制
The mechanism of action of DAPMA is not fully understood. However, it is believed to work by inhibiting the production of inflammatory mediators, such as prostaglandins and leukotrienes. This leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
DAPMA has been shown to have both biochemical and physiological effects. In vitro studies have shown that DAPMA inhibits the production of inflammatory mediators, such as prostaglandins and leukotrienes, in a dose-dependent manner. In vivo studies have shown that DAPMA reduces inflammation and pain in animal models of rheumatoid arthritis and asthma.
实验室实验的优点和局限性
One advantage of DAPMA is that it is relatively easy to synthesize. It can be synthesized in high yield using simple chemical reactions. Another advantage is that it has shown potential applications in various fields of scientific research, including medicine, agriculture, and materials science.
One limitation of DAPMA is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental settings. Another limitation is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not well established.
未来方向
There are several future directions for the study of DAPMA. In the field of medicine, further studies are needed to determine the safety and efficacy of DAPMA in humans. In agriculture, studies are needed to determine the optimal application rates and methods for DAPMA as a herbicide. In materials science, studies are needed to determine the optimal conditions for the synthesis of polymers using DAPMA as a monomer. Additionally, further studies are needed to determine the mechanism of action of DAPMA and its potential applications in other fields of scientific research.
合成方法
DAPMA is synthesized through the reaction between N,N-diallylacetamide and 3-methylbenzoyl chloride. This reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran. The reaction yields DAPMA as a white solid with a high yield.
科学研究应用
DAPMA has shown potential applications in various fields of scientific research. In the field of medicine, DAPMA has been shown to possess anti-inflammatory properties. It has been studied for its potential use in the treatment of diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease.
In agriculture, DAPMA has been studied for its potential use as a herbicide. It has been shown to be effective against a variety of weed species, including grasses and broadleaf weeds.
In materials science, DAPMA has been studied for its potential use in the synthesis of polymers. It has been shown to be a useful monomer in the synthesis of polymers with desirable properties such as high strength and flexibility.
属性
IUPAC Name |
2-(3-methylphenyl)-N,N-bis(prop-2-enyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-4-9-16(10-5-2)15(17)12-14-8-6-7-13(3)11-14/h4-8,11H,1-2,9-10,12H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQFZVBLKHKXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(4-fluorophenyl)ethyl]-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidine](/img/structure/B5367364.png)
![4-chloro-1-[(4-ethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5367367.png)
![4-[6-amino-5-cyano-4-(3-hydroxyphenyl)pyridin-2-yl]benzoic acid](/img/structure/B5367372.png)
![5-{[4-(benzyloxy)-1-piperidinyl]methyl}-N-propyl-2-pyrimidinamine](/img/structure/B5367375.png)
![(1-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-2-piperidinyl)methanol](/img/structure/B5367385.png)
![5-[(5-chloro-2-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5367397.png)
![2-methyl-N-[1-(4-methylphenyl)propyl]-3-furamide](/img/structure/B5367400.png)
![4-{[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B5367403.png)
![2-(2,5-dioxoimidazolidin-1-yl)-N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B5367414.png)
![1-[4-(benzyloxy)phenyl]-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5367430.png)

![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B5367439.png)

![3-[2-(1-azonanyl)-2-oxoethyl]-4-(2-phenylethyl)-2-piperazinone](/img/structure/B5367464.png)